molecular formula C12H18N2O2 B12681106 1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane CAS No. 84712-83-4

1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane

Cat. No.: B12681106
CAS No.: 84712-83-4
M. Wt: 222.28 g/mol
InChI Key: QKNMFOYJBHCEGR-UHFFFAOYSA-N
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Description

1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane is a chemical compound with the molecular formula C12H18N2O2. It is known for its unique structure, which includes two isocyanate groups attached to a cyclohexane ring substituted with four methyl groups. This compound is used in various industrial applications, particularly in the production of polyurethanes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane can be synthesized through the phosgenation of 1,4-diamino-2,3,5,6-tetramethylcyclohexane. The reaction typically involves the use of phosgene (COCl2) as a reagent under controlled conditions to ensure safety and efficiency. The reaction is carried out in an inert solvent such as toluene or chlorobenzene, and the temperature is maintained at around 50-80°C .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of phosgene and the diamine into a reactor, where the reaction takes place. The product is then purified through distillation or crystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.

    Biology: Studied for its potential use in biomaterials and tissue engineering.

    Medicine: Investigated for its use in drug delivery systems and medical devices.

    Industry: Widely used in the production of coatings, adhesives, and foams.

Mechanism of Action

The mechanism of action of 1,4-diisocyanato-2,3,5,6-tetramethylcyclohexane primarily involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable urethane and urea linkages. This reactivity is exploited in the production of polyurethanes, where the compound acts as a cross-linking agent, providing strength and flexibility to the resulting polymer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane is unique due to its cyclohexane ring structure with four methyl groups, which provides steric hindrance and affects its reactivity. This makes it suitable for specific applications where other diisocyanates may not perform as well .

Properties

CAS No.

84712-83-4

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

1,4-diisocyanato-2,3,5,6-tetramethylcyclohexane

InChI

InChI=1S/C12H18N2O2/c1-7-8(2)12(14-6-16)10(4)9(3)11(7)13-5-15/h7-12H,1-4H3

InChI Key

QKNMFOYJBHCEGR-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(C1N=C=O)C)C)N=C=O)C

Origin of Product

United States

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